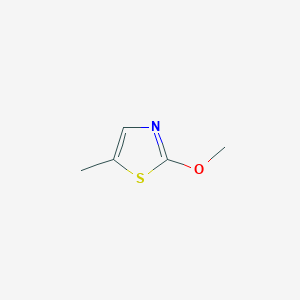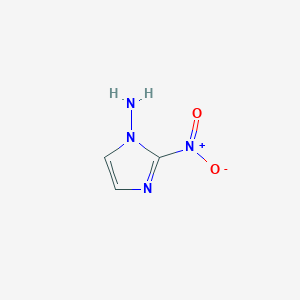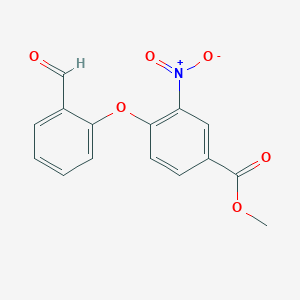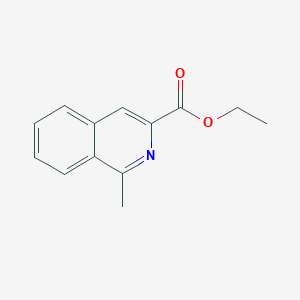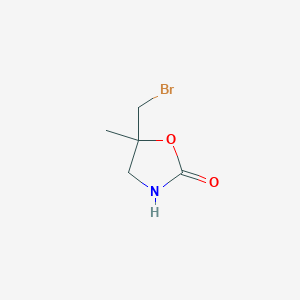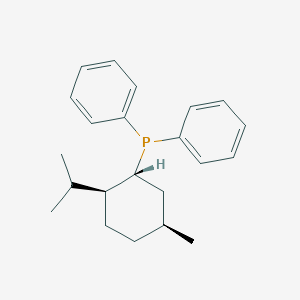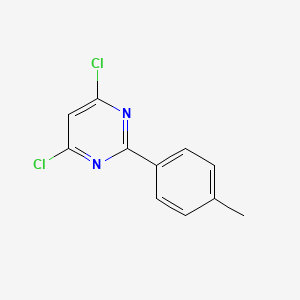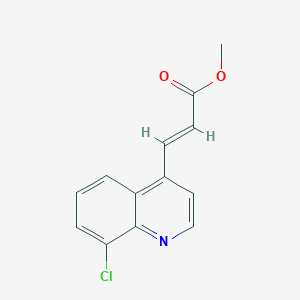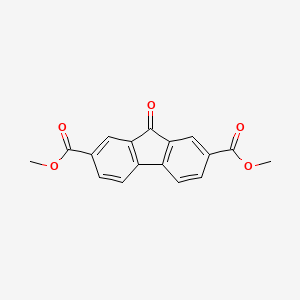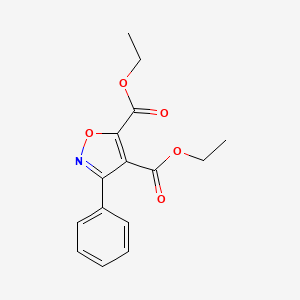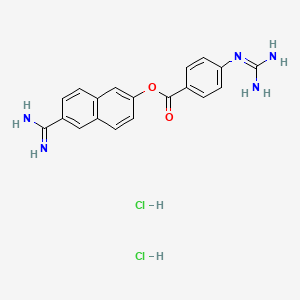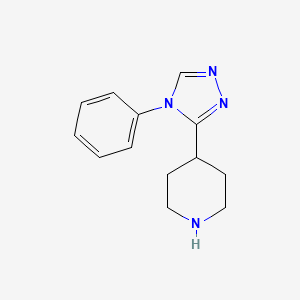
4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
Übersicht
Beschreibung
“4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C13H16N4 . It has a molecular weight of 228.293 Da and is available in solid form . The compound is also known as “4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” with a CAS number of 2097932-41-5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N4.2ClH/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11;;/h1-5,10-11,14H,6-9H2;2*1H . This indicates the presence of a phenyl group attached to the 4-position of a 1,2,4-triazole ring, which is further attached to a piperidine ring.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 228.293 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
The 1,2,4-triazole ring is a significant scaffold in medicinal chemistry, particularly in the development of anticancer agents. Novel 1,2,4-triazole derivatives have shown promising cytotoxic activities against various human cancer cell lines . The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The presence of a triazole ring in chemical compounds is associated with antimicrobial activities, which makes them valuable in the search for new antibacterial and antifungal agents . This is particularly important in the era of increasing antibiotic resistance.
Antifungal Applications
In addition to their antibacterial properties, triazole derivatives like 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine have been evaluated for their antifungal activities. These compounds can be potent agents against fungal infections, offering an alternative to existing antifungal medications .
Antioxidant Research
The antioxidant potential of triazole derivatives is another area of interest. These compounds can scavenge free radicals, thereby reducing oxidative stress. This property is beneficial for the development of treatments for diseases caused by oxidative damage .
Anticonvulsant Effects
Research has indicated that triazole derivatives can exhibit anticonvulsant effects. This opens up possibilities for the development of new medications for the treatment of epilepsy and other seizure disorders .
Enzyme Inhibition Studies
Triazole derivatives can act as enzyme inhibitors, making them useful tools in biochemical research. They can help in understanding the mechanism of action of various enzymes and in the development of enzyme-targeted drugs .
Structural Analysis and Material Design
The structural features of triazole derivatives allow for insights into the design and development of new materials. Researchers can analyze the reactivity and properties of these compounds to create novel materials with desired characteristics .
Structure-Activity Relationship (SAR) Studies
Triazole derivatives are valuable in SAR studies to understand how structural changes affect biological activity. This is crucial for the rational design of compounds with enhanced therapeutic effects .
Eigenschaften
IUPAC Name |
4-(4-phenyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDDTCBSURWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



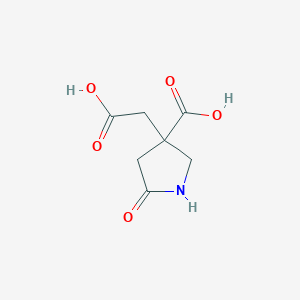
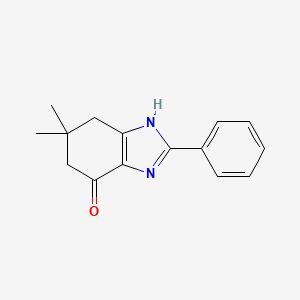
![2,3-Dimethylnaphtho[1,2-D]thiazolium methylsulfate](/img/structure/B1642418.png)
